molecular formula C23H18ClN5O4 B14115950 methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B14115950
M. Wt: 463.9 g/mol
InChI Key: VFZBOQODNBWMIE-UHFFFAOYSA-N
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Description

Methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound with a unique structure that includes a chlorophenyl group, a methyl group, and a purinyl group

Preparation Methods

The synthesis of methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves multiple steps. The synthetic route typically starts with the preparation of the core imidazo[2,1-f]purine structure, followed by the introduction of the chlorophenyl and methyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: This compound has potential therapeutic applications, including as an anti-inflammatory, antiviral, or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings, and in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of gene expression, or disruption of cellular signaling.

Comparison with Similar Compounds

Methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can be compared with other similar compounds, such as:

    Methyl 2-(2-chlorophenyl)acetate: This compound has a simpler structure and different chemical properties.

    Methyl 2-(4-chlorophenyl)acetate: This compound has a similar structure but with the chlorine atom in a different position, leading to different reactivity and applications.

    Methyl 2-(2-bromophenyl)acetate:

The uniqueness of this compound lies in its complex structure and the specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H18ClN5O4

Molecular Weight

463.9 g/mol

IUPAC Name

methyl 2-[6-(2-chlorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C23H18ClN5O4/c1-26-20-19(21(31)28(23(26)32)13-18(30)33-2)27-12-17(14-8-4-3-5-9-14)29(22(27)25-20)16-11-7-6-10-15(16)24/h3-12H,13H2,1-2H3

InChI Key

VFZBOQODNBWMIE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC=CC=C4Cl)C5=CC=CC=C5

Origin of Product

United States

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